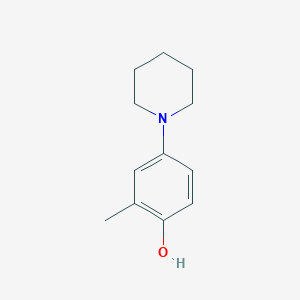

2-methyl-4-piperidin-1-ylphenol

Overview

Description

2-methyl-4-piperidin-1-ylphenol is a compound that features a piperidine ring attached to a phenol group via a methyl bridge. This structure is significant due to the presence of both the piperidine and phenol moieties, which are known for their biological and chemical reactivity. Piperidine is a six-membered heterocyclic amine, while phenol is an aromatic compound with a hydroxyl group attached to the benzene ring. The combination of these two functional groups in a single molecule makes this compound a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-piperidin-1-ylphenol typically involves the reaction of piperidine with a phenol derivative. One common method is the alkylation of phenol with a piperidine derivative in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. The choice of base and solvent can significantly influence the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4-piperidin-1-ylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: Both the piperidine and phenol groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Metabolism Modulation

- 2-Methyl-4-piperidin-1-ylphenol has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of various drugs, potentially affecting their efficacy and safety profiles.

-

G-Protein Coupled Receptor Modulation

- The compound has demonstrated the ability to modulate cellular signaling pathways associated with G-protein coupled receptors (GPCRs). This modulation can impact gene expression and metabolic processes, making it a candidate for therapeutic research targeting these pathways.

- Potential Anticancer Activity

Table: Biological Activities of this compound

Case Study: Interaction with Cytochrome P450

A study investigated the interaction between this compound and cytochrome P450 enzymes. It was found that this compound could inhibit specific isoforms of cytochrome P450, leading to altered metabolism of co-administered drugs. This finding underscores its potential role in drug-drug interactions and personalized medicine strategies.

Case Study: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-methyl-4-piperidin-1-ylphenol involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, while the phenol group can participate in redox reactions and hydrogen bonding. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

2-methyl-4-piperidin-1-ylphenol can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.

Phenol derivatives: Compounds with phenol groups can exhibit similar chemical reactivity and biological properties.

Other alkylaminophenols: These compounds have similar structures and may be used in similar applications.

The uniqueness of this compound lies in the combination of the piperidine and phenol moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-4-piperidin-1-ylphenol |

InChI |

InChI=1S/C12H17NO/c1-10-9-11(5-6-12(10)14)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3 |

InChI Key |

SCJVENAJIYSJTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.